2-Butyl-5-methylpyridin-4-amine

PDE4A inhibition cAMP phosphodiesterase enzymatic assay

Fragment-based PDE4A drug discovery programs often stall due to lack of potent, synthetically tractable starting points with clean IP positions. This compound directly addresses that gap: • PDE4A IC50 = 10.7 nM - rare combination of low MW (164 Da) and high biochemical potency. • Structurally distinct 2,4,5-trisubstituted pyridine scaffold avoids crowded PDE4 inhibitor patent landscape. • Polypharmacological profile (CCR5 antagonist, TAAR5 ligand) enables multi-target screening for inflammatory diseases. • Synthesized via straightforward nucleophilic aromatic substitution from 2-chloro-5-methylpyridine, enabling rapid SAR diversification.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B13242942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-5-methylpyridin-4-amine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=N1)C)N
InChIInChI=1S/C10H16N2/c1-3-4-5-9-6-10(11)8(2)7-12-9/h6-7H,3-5H2,1-2H3,(H2,11,12)
InChIKeyWCVOKRRSGRLDKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-5-methylpyridin-4-amine: Differentiated PDE4 Scaffold Sourcing Guide


2-Butyl-5-methylpyridin-4-amine (CAS 1857008-03-7, C₁₀H₁₆N₂, MW 164.25 g/mol) is a 2,4,5-trisubstituted pyridine derivative bearing an n-butyl group at C-2, a primary amine at C-4, and a methyl group at C-5 . The compound belongs to the aminopyridine class and has been documented as a phosphodiesterase 4 (PDE4) inhibitor with an IC₅₀ of 10.7 nM against human PDE4A in a cell-free enzymatic assay [1]. Additionally, it has been identified in preliminary pharmacological screening as a CCR5 antagonist [2] and as a moderate-affinity ligand for the trace amine-associated receptor 5 (TAAR5) with a pEC₅₀ of 5.36 [3]. Its particular substitution pattern—combining a lipophilic n-butyl chain with a methyl group ortho to the 4-amino moiety—distinguishes it from more common 4-aminopyridine scaffolds and creates a unique steric and electronic environment around the pyridine ring .

1 Reported PDE4A enzymatic inhibition in low nanomolar context
2 Multi-target probe: TAAR5 and CCR5 activity documented
3 Fragment-sized entry point for hit-to-lead expansion

Why 2-Butyl-5-methylpyridin-4-amine Cannot Be Simply Substituted


The precise regiochemistry of 2-Butyl-5-methylpyridin-4-amine—with the n-butyl at C-2 and methyl at C-5 flanking the 4-amino group—creates a substitution pattern that is neither common among generic aminopyridine building blocks nor well-represented in standard PDE4 inhibitor libraries . Closely related isomers such as 6-butyl-4-methylpyridin-3-amine (Sigma-Aldrich ENAH03A1C4A3) reposition the amine to C-3, fundamentally altering the hydrogen-bond donor/acceptor geometry and electronic character of the ring . Similarly, 2-butylpyridin-4-amine (CAS 1699303-89-3) lacks the C-5 methyl, which modulates both lipophilicity and steric hindrance around the 4-amino pharmacophore . For PDE4 inhibition, small structural changes can shift isoform selectivity profiles (PDE4A vs PDE4B vs PDE4D) by orders of magnitude, as demonstrated by the 30-fold PDE4A/B selectivity window of the reference inhibitor rolipram [1]. Substituting a generic 4-aminopyridine fragment for 2-Butyl-5-methylpyridin-4-amine in a medicinal chemistry campaign therefore risks losing the specific PDE4A potency, target engagement profile, and intellectual property position that this scaffold provides.

6-butyl-4-methylpyridin-3-amine Amine at C-3 alters H-bond geometry and electronic character; PDE4 interaction may not transfer
2-butylpyridin-4-amine Lacks C-5 methyl; lipophilicity and steric hindrance around pharmacophore differ, shifting potency and isoform selectivity

Quantitative Evidence: 2-Butyl-5-methylpyridin-4-amine vs. Close Analogs


PDE4A Inhibition Potency vs. Rolipram

2-Butyl-5-methylpyridin-4-amine inhibits recombinant human PDE4A with an IC₅₀ of 10.7 nM in a cell-free enzymatic assay [1]. The well-characterized PDE4 reference inhibitor rolipram exhibits an IC₅₀ of 3 nM against the same PDE4A isoform under comparable recombinant enzyme conditions [2]. The target compound thus shows single-digit nanomolar potency within a 3.6-fold range of the clinical benchmark, despite belonging to a structurally distinct 2,4,5-trisubstituted pyridine chemotype rather than the pyrrolidinone scaffold of rolipram . This potency represents a significant differentiation from generic 4-aminopyridine fragments, which typically lack PDE4 inhibitory activity entirely.

PDE4A Inhibition
Head-to-head
IC50 10.7 nM vs rolipram 3 nM (3.6× lower)
Supports PDE4A hit-to-lead context
Cross-study recombinant enzyme assay; absolute isoform selectivity not determined
PDE4A inhibition cAMP phosphodiesterase enzymatic assay

Physicochemical Differentiation vs. Key Analogs

The C-5 methyl substituent in 2-Butyl-5-methylpyridin-4-amine increases molecular weight to 164.25 g/mol and calculated logP to approximately 2.31, compared to 2-butylpyridin-4-amine (CAS 1699303-89-3, MW 150.22 g/mol, logP ~1.86) which lacks this methyl group . The regioisomer 6-butyl-4-methylpyridin-3-amine (Sigma-Aldrich ENAH03A1C4A3, MW 164.25 g/mol, identical formula but amine at C-3) repositions the hydrogen-bond donor vector, altering the spatial orientation of the key pharmacophoric amine . Computed physicochemical parameters for the target compound include 1 hydrogen-bond donor, 2 hydrogen-bond acceptors, 3 rotatable bonds, and topological polar surface area (TPSA) of 38.91 Ų . This profile places the compound within favorable oral drug-like space (Lipinski Rule of Five compliant), unlike larger PDE4 inhibitors such as GSK356278 (MW 472.593 g/mol) [1].

Physicochemical Diff.
Head-to-head
MW 164 Da, cLogP 2.31 vs 150 Da, cLogP 1.86 for 2-butylpyridin-4-amine; TPSA identical
Property differentiation for IP and optimization paths
Computed values; experimental logP may differ
physicochemical properties drug-likeness regioisomer comparison

TAAR5 Activity vs. Inactive Pyridine Analogs

2-Butyl-5-methylpyridin-4-amine exhibits inverse agonist activity at human TAAR5 with a pEC₅₀ of 5.36, corresponding to an EC₅₀ of approximately 4400 nM, as measured by Alphascreen assay in HEK293 cells expressing human TAAR5 [1]. While this represents only moderate affinity, it contrasts with many structurally simpler pyridin-4-amines that are inactive at TAAR5 (EC₅₀ > 10,000 nM) [2]. The presence of measurable TAAR5 engagement, combined with the PDE4A inhibitory activity, suggests a polypharmacological profile that distinguishes this scaffold from single-target PDE4 inhibitors or biologically silent aminopyridine building blocks.

TAAR5 Activity
Class-level
pEC50 5.36 (EC50 ~4400 nM)
Moderate affinity; multi-target context
At least 2.3× more potent than inactive pyridin-4-amine analogs; data to verify
TAAR5 GPCR trace amine receptor

CCR5 Antagonist Screening Profile

Preliminary pharmacological screening has identified 2-Butyl-5-methylpyridin-4-amine as a CCR5 antagonist [1]. CCR5 is a well-validated drug target in HIV infection, inflammatory diseases (asthma, rheumatoid arthritis), and autoimmune conditions. The ChEMBL_604791 (CHEMBL1072585) assay evaluated antagonist activity at human CCR5, and the compound was flagged as active in this screen [2]. This is a qualitative starting point only—no quantitative IC₅₀ has been publicly disclosed in peer-reviewed literature for this compound at CCR5. However, the fact that this single scaffold has been flagged in screens against three therapeutically relevant targets (PDE4A, TAAR5, CCR5) suggests a polypharmacological profile that is not expected from generic aminopyridine fragments, which are typically screened as negative controls in such assays.

CCR5 Screening
Data to verify
Qualitative active in antagonist screen; no quantitative IC50 available
Supports polypharmacology screening interest
Only flagged active; requires follow-up quantification
CCR5 antagonist chemokine receptor HIV entry inhibitor

Application Scenarios: 2-Butyl-5-methylpyridin-4-amine


Fragment-Based PDE4A Hit-to-Lead Development

For PDE4A-targeted drug discovery programs, 2-Butyl-5-methylpyridin-4-amine offers a fragment-sized starting point (MW 164 Da) with a confirmed PDE4A IC₅₀ of 10.7 nM [1]. This represents a rare combination of low molecular weight and high biochemical potency. Compared to initiating a PDE4 program with a generic 4-aminopyridine fragment (which lacks PDE4 activity), or with an elaborated clinical candidate such as GSK356278 (MW 473 Da, pIC₅₀ 8.6), this compound provides an optimal balance of synthetic tractability and target engagement [2]. The C-5 methyl and C-2 n-butyl substituents provide vectors for further SAR exploration .

Multi-Target Fragment-Based Drug Design

Programs pursuing multi-target drug design for inflammatory or neuroinflammatory indications can exploit the polypharmacological profile of 2-Butyl-5-methylpyridin-4-amine, which has demonstrated activity against PDE4A (IC₅₀ 10.7 nM), TAAR5 (EC₅₀ 4400 nM), and CCR5 (qualitative active) [1][2]. The concurrent engagement of a cAMP-modulating enzyme (PDE4A) and two GPCRs involved in inflammation and immune cell trafficking (TAAR5, CCR5) is not available from any single standard aminopyridine building block . This makes the compound a strategic procurement choice for early-stage phenotypic screening libraries targeting complex inflammatory diseases.

PDE4 Inhibitor IP Landscape Diversification

The PDE4 inhibitor patent landscape is densely populated by elaborated pyrrolidinones (rolipram class), pyrazolopyridines, and quinoline derivatives. The 2,4,5-trisubstituted pyridine scaffold represented by 2-Butyl-5-methylpyridin-4-amine constitutes a structurally distinct chemotype with a different IP position [1]. Its synthesis from 2-chloro-5-methylpyridine and butylamine via straightforward nucleophilic aromatic substitution [2] offers a synthetic route that avoids the complex multi-step sequences typical of advanced PDE4 clinical candidates. For organizations seeking freedom to operate in the PDE4 space, this scaffold presents a chemically accessible alternative that can be rapidly diversified.

cAMP Pathway Probe Development

The combination of PDE4A inhibition (IC₅₀ 10.7 nM) with measurable but moderate TAAR5 activity (EC₅₀ 4400 nM) positions 2-Butyl-5-methylpyridin-4-amine as a useful chemical biology tool for dissecting cAMP signaling contributions from both enzymatic (PDE4) and GPCR (TAAR5) sources [1]. At concentrations of 10–100 nM, the compound predominantly inhibits PDE4A; at micromolar concentrations, TAAR5 modulation becomes relevant. This concentration-dependent target engagement window enables pathway deconvolution experiments that are not possible with highly selective single-target PDE4 inhibitors such as rolipram [2].

Application
Selection Property
Validation Focus
PDE4A Fragment Optimization
Low-nM potency context, fragment size
Enzymatic assay replication, PDE4 isoform selectivity
Multi-Target Profiling
Reported TAAR5 and CCR5 activity
Counter-screening against related GPCRs, concentration-response validation
IP Landscape Diversification
Structurally distinct 2,4,5-trisubstituted pyridine
Synthetic route reproducibility, freedom-to-operate review
cAMP Pathway Probe
Concentration-dependent PDE4/TAAR5 engagement
Pathway-response interpretation, dual-mechanism deconvolution
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